molecular formula C17H15NO3 B2513648 1-(4-ethoxybenzyl)-1H-indole-2,3-dione CAS No. 708992-78-3

1-(4-ethoxybenzyl)-1H-indole-2,3-dione

Cat. No. B2513648
CAS RN: 708992-78-3
M. Wt: 281.311
InChI Key: PWHULFNLWGQRCJ-UHFFFAOYSA-N
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Description

The compound “1-(4-ethoxybenzyl)-1H-indole-2,3-dione” likely belongs to the class of organic compounds known as indoles, which are aromatic structures containing a benzene ring fused to a pyrrole ring . The “ethoxybenzyl” group suggests the presence of an ether and a benzyl group attached to the indole structure .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, followed by the attachment of the ethoxybenzyl group. This could potentially be achieved through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring with a 4-ethoxybenzyl substituent. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

As an indole derivative, this compound might undergo reactions typical for indoles, such as electrophilic aromatic substitution . The presence of the ethoxy group could also influence its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance could be used to analyze these properties .

Scientific Research Applications

Photochemical Synthesis

1-(4-ethoxybenzyl)-1H-indole-2,3-dione is used in photochemical synthesis processes. Kobayashi et al. (1993) explored the synthesis of 1H-benz[f]indole-4,9-diones and 1H-indole-4,7-diones through a regioselective photoaddition, highlighting the role of 1H-indole-2,3-dione in this photoinduced molecular transformation process (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).

Anticancer Applications

A derivative of 1H-indole-2,3-dione, specifically 2-amino-3-ethoxycarbonyl-N-methylbenz[f]indole-4,9-dione (SME-6), has demonstrated potent growth inhibition in various human cancer cell lines. This derivative was particularly effective in inducing G2/M cell cycle arrest and apoptosis in human lung cancer cells (A549), suggesting potential applications in cancer treatment (Lee, Lee, Park, Min, Suh, Chung, & Lee, 2004).

Molecular Transformations and Derivatives Synthesis

The compound is also involved in various molecular transformations. For instance, Weeratunga et al. (1990) described the regioselective Diels-Alder reactions of n-cyanoindole-4,7-diones, highlighting the elaboration of the A-ring of the kinamycins on a BC ring template, a process in which 1H-indole-2,3-dione derivatives are significant (Weeratunga, Prasad, Dilley, Taylor, & Dmitrienko, 1990).

Role in Organic Synthesis and Potential Applications

Garden and Pinto (2001) reviewed the chemistry of isatins (1H-indole-2,3-dione), emphasizing their synthetic versatility and applications in drug synthesis. Isatins serve as key substrates for synthesizing a variety of heterocyclic compounds, including indoles and quinolines, and play a role as modulators in biochemical processes (Garden & Pinto, 2001).

Chemotherapeutic Properties

Shchekotikhin et al. (2006) studied heterocyclic analogs of 5,12-naphthacene-quinone, including the synthesis of 4,11-diaminonaphtho[2,3-f]indole-5,10-dione derivatives. These compounds, related to 1H-indole-2,3-dione, displayed chemotherapeutic properties, underlining the potential of 1H-indole-2,3-dione derivatives in medical applications (Shchekotikhin, Luzikov, Buyanov, & Preobrazhenskaya, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives exhibit biological activity, acting as neurotransmitters or regulating biochemical processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemicals with care and use appropriate personal protective equipment .

Future Directions

Future research could explore the potential applications of this compound, such as its possible roles in pharmaceuticals or materials science .

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-21-13-9-7-12(8-10-13)11-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHULFNLWGQRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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